![molecular formula C14H20ClNO2 B020859 Alachlor-d13 CAS No. 1015856-63-9](/img/structure/B20859.png)
Alachlor-d13
Overview
Description
Alachlor-d13 is a herbicide that is commonly used in agriculture to control weeds in crops such as corn, soybeans, and peanuts . It works by inhibiting the growth of susceptible plants by blocking the biosynthesis of fatty acids, which are essential for plant growth and development .
Synthesis Analysis
Alachlor-d13 may be used as an internal standard for the estimation of alachlor in water samples using accelerated solvent extraction (ASE), followed by size exclusion chromatography (SEC) . The accuracy of quantification was in the range 87–111 % for the aqueous phase and 79–110 % for the solid phase .
Molecular Structure Analysis
Alachlor-d13 has a molecular formula of C14H20ClNO2 . Its molecular weight is 282.84 g/mol . The InChI of Alachlor-d13 is InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12 (5-2)14 (11)16 (10-18-3)13 (17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D .
Chemical Reactions Analysis
Alachlor-d13 may be used as an internal standard for the estimation of alachlor in water samples using accelerated solvent extraction (ASE), followed by size exclusion chromatography (SEC) .
Physical And Chemical Properties Analysis
Alachlor-d13 has a molecular weight of 282.84 g/mol . The computed properties include XLogP3 of 3.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 6 .
Scientific Research Applications
Analytical Standard in Pesticide Research
Alachlor-d13 is a deuterated analog of the herbicide, alachlor . It’s used as an analytical standard in pesticide research . Alachlor is a persistent contaminant in ground and surface waters , and Alachlor-d13 helps in the estimation of alachlor in these water samples .
Methodology: The process involves using accelerated solvent extraction (ASE), followed by size exclusion chromatography (SEC) . This allows for the accurate estimation of alachlor concentrations in environmental samples .
Biodegradation Studies
Alachlor-d13 can also be used in biodegradation studies . A specific strain of bacteria, Acinetobacter sp. GC-A6, has been found to degrade alachlor .
Methodology: In this study, the bacteria utilized alachlor as its sole carbon source and degraded 100 mg L −1 of alachlor within 48 hours . This represents the highest alachlor degradation efficiency reported to date .
Degradation Pathway: The degradation pathway of alachlor was studied using GC-MS analysis . Alachlor was initially degraded to 2-chloro- N - (2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively . 2,6-Diethylaniline was transformed into N - (2,6-diethylphenyl) formamide . N - (2,6-diethylphenyl) formamide was a first-reported intermediate during the degrading pathway of alachlor by single isolate .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGPAVHZFQHGE-PTKGBVOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583583 | |
Record name | Alachlor-d13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alachlor-d13 | |
CAS RN |
1015856-63-9 | |
Record name | Alachlor-d13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1015856-63-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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